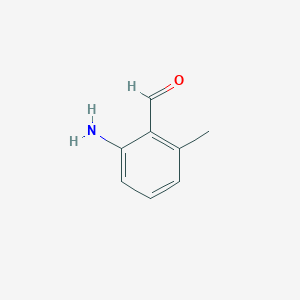

2-Amino-6-methylbenzaldehyde

Description

Contextual Significance in Synthetic Methodologies

The significance of 2-Amino-6-methylbenzaldehyde in synthetic methodologies stems from its versatility as a building block for more complex molecules, particularly heterocyclic compounds. The strategic placement of the amino and aldehyde functionalities allows for intramolecular reactions, leading to the formation of various ring systems. This compound serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its ability to participate in multicomponent reactions further enhances its utility, allowing for the efficient construction of molecular complexity in a single step. The development of synthetic routes utilizing this compound is an active area of research, driven by the demand for novel and efficient methods to access structurally diverse molecules.

Overview of Aromatic Aldehyde and Amino-Substituted Benzene (B151609) Reactivity

Aromatic aldehydes are a class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. The aldehyde group is highly reactive and can undergo a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions to form Schiff bases and other C-N and C-C bonds. The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring.

Amino-substituted benzenes, or anilines, are characterized by the presence of an amino group (-NH₂) on a benzene ring. The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The amino group itself is nucleophilic and can react with various electrophiles.

Scope of Academic Research Focus on the Compound

Academic research on 2-Amino-6-methylbenzaldehyde and its derivatives is multifaceted. A significant portion of the research focuses on its application as a starting material for the synthesis of heterocyclic compounds. Studies have explored its use in the construction of quinolines, quinazolines, and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Another area of investigation involves the exploration of its reactivity in various named reactions and multicomponent reactions. Researchers are continually developing new catalytic systems and reaction conditions to enhance the efficiency and selectivity of transformations involving this compound. For instance, its use in condensation reactions to form Schiff bases, which can then be further elaborated, is a common theme. smolecule.comsmolecule.com

Furthermore, computational studies, such as Density Functional Theory (DFT), are employed to understand the electronic structure and predict the reactivity of 2-Amino-6-methylbenzaldehyde and its derivatives. nih.gov These theoretical investigations complement experimental findings and aid in the rational design of new synthetic strategies. The steric hindrance provided by the methyl group at the 6-position can also influence reaction outcomes, a factor that is often a subject of study. beilstein-journals.org

Interactive Data Table: Properties of 2-Amino-6-methylbenzaldehyde and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Amino-6-methylbenzaldehyde | 99646-81-8 | C₈H₉NO | 135.16 | Amino and methyl groups ortho and meta to the aldehyde. bldpharm.comsigmaaldrich.com |

| 2-Amino-3-methylbenzaldehyde | 84902-24-9 | C₈H₉NO | 135.16 | Isomer with methyl group at the 3-position. smolecule.com |

| 2-Amino-4-methylbenzaldehyde | 59236-38-3 | C₈H₉NO | 135.16 | Isomer with methyl group at the 4-position. nih.gov |

| 2-Amino-5-methylbenzaldehyde | N/A | C₈H₉NO | 135.16 | Isomer with methyl group at the 5-position. fluorochem.co.uk |

| 2-Methoxy-6-methylbenzaldehyde | 54884-55-8 | C₉H₁₀O₂ | 150.17 | Methoxy (B1213986) analog, used in fragrance and flavor synthesis. cymitquimica.comfluorochem.co.uk |

| 2-Iodo-6-methylbenzaldehyde | 1261826-51-0 | C₈H₇IO | 232.04 | Iodo-substituted analog, useful in cross-coupling reactions. smolecule.com |

| 2-Amino-4-bromo-6-methylbenzaldehyde | N/A | C₈H₈BrNO | 214.06 | Bromo-substituted analog. bldpharm.combldpharm.com |

| 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | C₈H₈ClNO | 169.61 | Chloro-substituted isomer, precursor for heterocycles. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETAMGUXMBZISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 2-Amino-6-methylbenzaldehyde

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-Amino-6-methylbenzaldehyde, the primary functional groups informing the disconnection strategy are the aldehyde and the amino group. The analysis suggests three main strategic disconnections:

C-H Oxidation/Functional Group Interconversion (FGI) at the Aldehyde: The aldehyde can be envisioned as arising from the oxidation of a primary alcohol. This leads to the precursor (2-amino-6-methylphenyl)methanol (B2855884). This is a common and reliable transformation.

Functional Group Interconversion (FGI) at the Amino Group: The amino group can be derived from the reduction of a nitro group. This points to 2-methyl-6-nitrobenzaldehyde (B11629) as a key intermediate. This is a highly reliable and widely used transformation in aromatic chemistry.

Reduction of a Carboxylic Acid Derivative: The aldehyde can also be formed from the reduction of a carboxylic acid or its derivative. This suggests 2-amino-6-methylbenzoic acid as a potential precursor. This route often requires a two-step process, such as conversion to an acid chloride followed by a controlled reduction.

These disconnections form the basis for the primary synthetic routes to 2-Amino-6-methylbenzaldehyde, each offering distinct advantages and challenges in terms of reagent availability, selectivity, and reaction conditions.

Classical and Contemporary Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways have been developed. These routes leverage well-established chemical reactions and are categorized by the key transformation employed.

Oxidation Pathways from Precursor Alcohols

The synthesis of 2-Amino-6-methylbenzaldehyde can be achieved through the selective oxidation of the corresponding primary alcohol, (2-amino-6-methylphenyl)methanol. The primary challenge in this approach is the chemoselective oxidation of the alcohol in the presence of the potentially oxidizable amino group. Modern catalytic systems have been developed to address this challenge effectively.

One notable method employs a copper(I)-based catalytic system. A study on the chemoselective oxidation of various substituted benzyl (B1604629) alcohols demonstrated the successful conversion of 2-aminobenzyl alcohol to 2-aminobenzaldehyde (B1207257). nih.govd-nb.info This system, utilizing copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under an oxygen atmosphere, provides a mild and efficient route. nih.govd-nb.info During an investigation into this reaction, 2-aminobenzaldehyde was surprisingly obtained in a 42% yield when attempting a different reaction, which prompted further optimization. nih.gov The optimized conditions led to an 85% yield in 12 hours at room temperature. d-nb.info

Table 1: Oxidation of (2-amino-6-methylphenyl)methanol

| Precursor | Reagents and Conditions | Product | Yield (%) |

|---|

This method highlights the advances in catalytic oxidation, allowing for high selectivity under mild conditions, which is crucial for substrates with multiple sensitive functional groups.

Reduction of Nitro-Substituted Benzaldehyde (B42025) Precursors

A common and reliable strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The precursor, 2-methyl-6-nitrobenzaldehyde, is a key intermediate for this pathway. The selective reduction of the nitro group while preserving the aldehyde functionality is the critical step. A variety of reducing agents and catalytic systems can be employed for this transformation.

Catalytic hydrogenation is a widely used industrial method for nitro group reduction. rsc.orgmt.com However, for laboratory-scale synthesis and to achieve high chemoselectivity, other systems are often preferred. Iron-catalyzed reductions, for instance, offer a cost-effective and environmentally friendly alternative. rsc.org The use of iron in acetic acid is effective for reducing 2-nitrobenzaldehydes in the presence of other functional groups to generate the corresponding 2-aminobenzaldehydes in situ for subsequent reactions. nih.gov Additionally, advanced catalytic systems using nanoparticles of noble metals like gold (Au) or silver (Ag) have shown exceptional activity and selectivity. nih.govunisa.it

Table 2: Catalytic Systems for Nitro Group Reduction

| Nitro Precursor | Catalyst System | Reducing Agent | Key Features |

|---|---|---|---|

| 2-methyl-6-nitrobenzaldehyde | Fe/AcOH | In situ | Mild conditions, tolerates wide range of functional groups. nih.gov |

| Substituted Nitroarenes | FeX₂–R₃P | Organosilanes | High chemoselectivity, tolerates functional groups like halogens and esters. rsc.org |

| Substituted Nitroarenes | Au Nanoparticles | NaBH₄ | High efficiency and selectivity under mild conditions. unisa.it |

This pathway is advantageous due to the often straightforward synthesis of nitroaromatic precursors and the high efficiency of the nitro reduction step.

Derivatization from Benzoic Acid Analogues

Another viable synthetic route starts from 2-amino-6-methylbenzoic acid. This approach requires the selective reduction of the carboxylic acid to an aldehyde. Direct reduction is challenging; therefore, a two-step procedure is typically employed.

The most common method involves the conversion of the benzoic acid to a more reactive acid derivative, such as an acyl chloride, followed by a controlled reduction. This can be achieved by treating the benzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). unacademy.comdoubtnut.com The resulting benzoyl chloride is then reduced to the benzaldehyde. The Rosenmund reduction, which uses a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas, is a classic named reaction for this specific transformation. neetchennai.comshaalaa.com

Alternatively, the benzoic acid can be reduced completely to the corresponding benzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). quora.com The resulting (2-amino-6-methylphenyl)methanol is then oxidized back to the aldehyde in a separate step, as described in section 2.2.1. quora.com

Table 3: Synthesis from 2-amino-6-methylbenzoic acid

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Route A: Via Acyl Chloride | ||

| 1. Acyl Chloride Formation | SOCl₂ or PCl₅ | 2-amino-6-methylbenzoyl chloride |

| 2. Reduction | H₂, Pd/BaSO₄ (Rosenmund Reduction) | 2-Amino-6-methylbenzaldehyde |

| Route B: Via Alcohol | ||

| 1. Reduction to Alcohol | LiAlH₄ | (2-amino-6-methylphenyl)methanol |

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective and asymmetric synthesis are branches of organic synthesis focused on the creation of molecules with a specific three-dimensional arrangement of atoms (stereochemistry). These approaches are critical when the target molecule is chiral, meaning it is non-superimposable on its mirror image, and can exist as different stereoisomers (e.g., enantiomers or diastereomers).

The target molecule, 2-Amino-6-methylbenzaldehyde, is an achiral molecule. It does not possess any stereocenters (an atom bonded to four different groups), nor does it exhibit other elements of chirality such as axial or planar chirality. As a result, it exists as a single, achiral structure and does not have any stereoisomers.

Therefore, the concepts of stereoselective and asymmetric synthesis are not applicable to the direct preparation of 2-Amino-6-methylbenzaldehyde itself. There is no requirement to control the formation of stereoisomers, as none exist. Synthetic routes to this compound are focused on regioselectivity (i.e., the correct placement of the amino, methyl, and aldehyde groups on the benzene (B151609) ring) and chemoselectivity (i.e., reacting one functional group in the presence of others), rather than stereoselectivity.

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of 2-Amino-6-methylbenzaldehyde, offering improvements in efficiency, selectivity, and environmental impact over stoichiometric methods. Catalytic approaches are prominent in two of the key synthetic transformations discussed: the oxidation of the precursor alcohol and the reduction of the nitro-substituted precursor.

Catalytic Oxidation: As detailed in section 2.2.1, the chemoselective aerobic oxidation of (2-amino-6-methylphenyl)methanol is effectively achieved using a copper(I)/TEMPO co-catalytic system. d-nb.info This method utilizes molecular oxygen as the terminal oxidant, producing water as the only byproduct, which aligns with the principles of green chemistry. d-nb.info The catalyst facilitates the selective oxidation of the alcohol to the aldehyde without affecting the amino group, a significant challenge that is overcome by this catalytic approach. nih.govd-nb.info

Catalytic Reduction: The reduction of 2-methyl-6-nitrobenzaldehyde to 2-Amino-6-methylbenzaldehyde is another area where catalysis is crucial.

Heterogeneous Catalysis: Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a powerful and widely used method for nitro group reduction. rsc.org These catalysts are highly efficient, can often be recycled, and are used extensively in industrial processes. rsc.orgmt.com

Homogeneous and Nanocatalysis: As highlighted in section 2.2.2, various metal-based catalysts are effective for the chemoselective reduction of nitroarenes. Iron-based catalysts are valued for being inexpensive and non-toxic. rsc.org More recently, catalysts based on gold unisa.it and silver nih.gov nanoparticles have demonstrated very high activity and selectivity under mild reaction conditions, using reducing agents like sodium borohydride (B1222165) or organosilanes. rsc.orgnih.govunisa.it These advanced systems can offer superior control over chemoselectivity, which is vital when reducing a nitro group in the presence of a sensitive aldehyde group.

The development of these catalytic systems is a testament to the ongoing efforts to create more sustainable and efficient synthetic routes in organic chemistry.

Transition Metal Catalysis for Preparation

The catalytic reduction of aromatic nitro compounds is a cornerstone of industrial chemistry, and a plethora of transition metal-based catalysts have been developed for this purpose. wikipedia.org These catalysts offer high efficiency and selectivity for the conversion of nitroarenes to their corresponding anilines. The general reaction for the synthesis of 2-Amino-6-methylbenzaldehyde via this method is the catalytic hydrogenation of 2-Nitro-6-methylbenzaldehyde.

Commonly employed transition metal catalysts for this transformation include palladium, platinum, nickel, iron, and ruthenium, often supported on high-surface-area materials like activated carbon. wikipedia.orgacs.orgcommonorganicchemistry.com Catalytic hydrogenation using molecular hydrogen (H₂) is a widely used industrial process due to its high atom economy, producing water as the only byproduct. acs.org

The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired product. For instance, palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of a wide range of nitroarenes. commonorganicchemistry.com Raney nickel is another active catalyst, often used in cases where dehalogenation of aryl halides is a concern. wikipedia.org Iron metal in acidic media offers a milder alternative that can be tolerant of other reducible functional groups. commonorganicchemistry.com

The following table summarizes various transition metal catalysts and their general performance in the reduction of aromatic nitro compounds, a reaction analogous to the synthesis of 2-Amino-6-methylbenzaldehyde.

| Catalyst | Reducing Agent | Typical Solvent | Temperature (°C) | Pressure (atm) | General Observations |

| Pd/C | H₂ | Ethanol (B145695), Methanol (B129727), Ethyl Acetate (B1210297) | 25-80 | 1-50 | High activity and selectivity, widely used. |

| PtO₂ (Adam's catalyst) | H₂ | Acetic Acid, Ethanol | 25-50 | 1-5 | Very active, can also reduce aromatic rings under harsher conditions. |

| Raney Ni | H₂ | Ethanol, Methanol | 50-150 | 20-100 | Highly active, pyrophoric, good for sulfur-containing compounds. |

| Fe/HCl or Fe/NH₄Cl | H₂O/Acid | Water, Ethanol | 80-100 | 1 | Classical method, cost-effective, good for selective reductions. |

| Ru/C | H₂ | Water, Alcohols | 80-150 | 20-100 | High activity, can be used for chemoselective hydrogenations. |

Organic Catalysis in Synthetic Transformations

In recent years, organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative to traditional transition metal-catalyzed reactions. The use of small organic molecules as catalysts provides advantages such as lower toxicity, reduced cost, and insensitivity to air and moisture. While less common than transition metal catalysis for nitroarene reduction, several organocatalytic systems have been developed.

For the synthesis of 2-Amino-6-methylbenzaldehyde, an organocatalytic reduction of 2-Nitro-6-methylbenzaldehyde could be envisioned. These reactions often involve the use of a stoichiometric reductant, with the organic molecule acting as a catalyst to facilitate the transfer of hydrides or electrons. Examples of such systems include the use of organocatalysts to activate reductants like Hantzsch esters or silanes.

The development of efficient organocatalysts for nitro reduction is an active area of research. While specific applications to 2-Nitro-6-methylbenzaldehyde are not reported, the general principles of organocatalytic reduction could be applied. The following table provides examples of organic catalysts and their application in the reduction of nitroarenes.

| Organic Catalyst | Reductant | Typical Solvent | Temperature (°C) | General Observations |

| Thiourea derivatives | Hantzsch ester | Dichloromethane | 25-40 | Mild conditions, good functional group tolerance. |

| N-Heterocyclic Carbenes (NHCs) | Silanes | Toluene (B28343) | 80-110 | Can activate silanes for the reduction of various functional groups. |

| Frustrated Lewis Pairs (FLPs) | H₂ | Toluene | 25-100 | Metal-free hydrogenation, requires specific substrate-catalyst pairing. |

Process Optimization and Scalability Studies

The successful translation of a synthetic route from the laboratory to an industrial scale hinges on rigorous process optimization. For the synthesis of 2-Amino-6-methylbenzaldehyde, key areas for optimization include enhancing the reaction yield, selecting an appropriate solvent system, and fine-tuning the reaction conditions.

Yield Enhancement Strategies

Maximizing the yield of 2-Amino-6-methylbenzaldehyde is crucial for the economic viability of the process. Several strategies can be employed to achieve this:

Catalyst Screening and Selection: A thorough screening of different transition metal or organic catalysts is the first step. The choice of metal, ligand (in the case of homogeneous catalysts), and support material can have a profound impact on both activity and selectivity, thereby influencing the final yield.

Minimization of Byproduct Formation: In the reduction of 2-Nitro-6-methylbenzaldehyde, potential side reactions include the over-reduction of the aldehyde group to an alcohol or the formation of dimeric azo or azoxy compounds. Careful control of reaction time, temperature, and hydrogen pressure can minimize these side reactions.

Purity of Starting Materials: The purity of the 2-Nitro-6-methylbenzaldehyde precursor is critical. Impurities can poison the catalyst or lead to the formation of unwanted byproducts, ultimately lowering the yield of the desired product.

Solvent System Optimization

The choice of solvent can significantly affect the rate, selectivity, and work-up of the reaction. researchgate.netrsc.org An ideal solvent should dissolve the reactants, be inert under the reaction conditions, and allow for easy product isolation.

Polar Protic Solvents: Solvents like ethanol and methanol are commonly used for catalytic hydrogenations. researchgate.net They are effective at dissolving the reactants and can stabilize charged intermediates.

Polar Aprotic Solvents: Solvents such as ethyl acetate and tetrahydrofuran (B95107) (THF) are also frequently employed. They offer good solubility for a wide range of organic compounds.

Non-polar Solvents: In some cases, non-polar solvents like toluene or hexane (B92381) may be used, particularly if the starting material and product are highly non-polar.

The following table illustrates the effect of different solvents on the catalytic hydrogenation of nitroarenes, providing insights into potential solvent choices for the synthesis of 2-Amino-6-methylbenzaldehyde.

| Solvent | Polarity | Hydrogen Bonding | General Effect on Nitroarene Hydrogenation |

| Ethanol | Polar Protic | Donor & Acceptor | Generally high reaction rates and good solubility for reactants. researchgate.net |

| Methanol | Polar Protic | Donor & Acceptor | Similar to ethanol, often used interchangeably. |

| Ethyl Acetate | Polar Aprotic | Acceptor | Good solvent for many organic substrates, easy to remove. |

| Tetrahydrofuran (THF) | Polar Aprotic | Acceptor | Good solvating power, can sometimes lead to different selectivities. |

| Toluene | Non-polar | N/A | Can be used for substrates with low polarity. |

Reaction Condition Tuning

Fine-tuning the reaction conditions is essential for achieving optimal performance in the synthesis of 2-Amino-6-methylbenzaldehyde.

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions, but can also promote side reactions and catalyst degradation. niscpr.res.in An optimal temperature must be found that balances reaction rate and selectivity.

Pressure: In catalytic hydrogenations, the pressure of hydrogen gas is a critical parameter. Higher pressures increase the concentration of dissolved hydrogen, which can lead to faster reaction rates. niscpr.res.inresearchgate.netmdpi.com However, excessively high pressures can sometimes lead to over-reduction.

Catalyst Loading: The amount of catalyst used can influence the reaction rate and cost. While a higher catalyst loading will generally result in a faster reaction, it is desirable to use the minimum amount of catalyst necessary to achieve a good conversion in a reasonable time to minimize costs.

The table below summarizes the general effects of tuning these reaction conditions on catalytic nitroarene reductions.

| Parameter | Effect of Increase | Potential Drawbacks of Increase |

| Temperature | Increased reaction rate. | Decreased selectivity, catalyst degradation, increased energy cost. niscpr.res.in |

| Pressure | Increased reaction rate, improved catalyst stability. | Potential for over-reduction, higher equipment costs. niscpr.res.inresearchgate.netmdpi.com |

| Catalyst Loading | Increased reaction rate. | Increased cost, potential for more difficult product purification. |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of Aldehyde and Amino Functionalities

The aldehyde group (-CHO) in 2-Amino-6-methylbenzaldehyde possesses a carbonyl carbon that is electrophilic in nature. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom withdraws electron density, leaving the carbon atom with a partial positive charge. Consequently, the carbonyl carbon is susceptible to attack by nucleophiles. The presence of the amino (-NH2) and methyl (-CH3) groups on the aromatic ring influences the reactivity of the aldehyde. The amino group, being an electron-donating group through resonance, can increase the electron density on the aromatic ring and, to some extent, on the carbonyl carbon, which might slightly decrease its electrophilicity compared to unsubstituted benzaldehyde (B42025). Conversely, the methyl group is also weakly electron-donating.

The amino group (-NH2) in 2-Amino-6-methylbenzaldehyde is nucleophilic due to the lone pair of electrons on the nitrogen atom. This lone pair can attack electrophilic centers, making the amino group a site for various chemical transformations. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The aldehyde group, being electron-withdrawing through its carbonyl function, can decrease the electron density on the ring and, consequently, reduce the nucleophilicity of the amino group. Steric hindrance from the adjacent methyl group can also play a role in moderating the accessibility of the amino group to bulky electrophiles.

Reaction Pathways of the Aldehyde Group

The aldehyde functionality of 2-Amino-6-methylbenzaldehyde can undergo a variety of characteristic reactions, including oxidation, reduction, and condensation.

The aldehyde group of 2-Amino-6-methylbenzaldehyde can be oxidized to a carboxylic acid group, yielding 2-Amino-6-methylbenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. A powerful oxidizing agent like potassium permanganate (B83412) (KMnO4) can effectively carry out this conversion. The reaction typically proceeds by the attack of the permanganate ion on the aldehyde, followed by a series of steps that result in the formation of the corresponding carboxylate, which is then protonated to give the carboxylic acid.

Table 1: Oxidation of 2-Amino-6-methylbenzaldehyde

| Oxidizing Agent | Product |

|---|

The aldehyde group can be readily reduced to a primary alcohol, forming 2-Amino-6-methylbenzyl alcohol. This reduction can be accomplished using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde, which, after a workup step, results in the formation of the corresponding alcohol. Lithium aluminum hydride is a more potent reducing agent than sodium borohydride.

Table 2: Reduction of 2-Amino-6-methylbenzaldehyde

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH4) | 2-Amino-6-methylbenzyl alcohol |

A characteristic reaction of the aldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. In the case of 2-Amino-6-methylbenzaldehyde, this can occur via an intermolecular reaction with another amine or, more significantly, it can participate in intramolecular or intermolecular cyclization reactions. One of the most notable applications of this reactivity is the Friedländer synthesis of quinolines wikipedia.orgnih.govjk-sci.comresearchgate.netorganic-chemistry.org. In this reaction, a 2-aminobenzaldehyde (B1207257) condenses with a ketone containing an α-methylene group. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline (B57606) ring system wikipedia.org. The mechanism involves the formation of a Schiff base intermediate. The reaction can be catalyzed by either acids or bases wikipedia.orgjk-sci.com.

Table 3: Condensation Reaction of 2-Amino-6-methylbenzaldehyde

| Reactant | Reaction Type | Product Type |

|---|

Reaction Pathways of the Amino Group

The nucleophilic amino group of 2-Amino-6-methylbenzaldehyde is a key site for functionalization through acylation and alkylation reactions.

The primary amino group can be acylated by reacting with acylating agents such as acid chlorides or acid anhydrides. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-formyl-3-methylphenyl)acetamide. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Alkylation of the amino group can be achieved using alkyl halides. For instance, reaction with an alkyl iodide would introduce an alkyl group onto the nitrogen atom. The reaction proceeds via a nucleophilic substitution mechanism where the amino group acts as the nucleophile. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Steric hindrance from the ortho-methyl group can influence the rate and extent of both acylation and alkylation reactions nih.gov.

Table 4: Acylation and Alkylation of 2-Amino-6-methylbenzaldehyde

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Acylating Agent | Acetyl Chloride | N-acylated derivative |

Diazotization and Coupling Reactions

As a primary aromatic amine, 2-Amino-6-methylbenzaldehyde can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The process converts the amino group into a diazonium salt, yielding 2-formyl-3-methylbenzenediazonium chloride.

The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group of 2-Amino-6-methylbenzaldehyde then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable diazonium ion. byjus.com

This diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions. organic-chemistry.org More significantly, it can act as an electrophile in azo coupling reactions. wikipedia.org When the 2-formyl-3-methylbenzenediazonium salt is reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), an electrophilic aromatic substitution occurs, forming a brightly colored azo compound. wikipedia.orgchemguide.co.uk The coupling typically happens at the para position of the activated ring due to minimal steric hindrance. libretexts.org For instance, coupling with phenol under alkaline conditions would yield 4-((2-formyl-3-methylphenyl)diazenyl)phenol. libretexts.org These azo compounds have extended conjugated systems and are often used as dyes. wikipedia.orgchemguide.co.uk

Aromatic Ring Substitution Reactions

The substitution pattern on the aromatic ring of 2-Amino-6-methylbenzaldehyde is governed by the electronic and steric effects of the three substituents: the amino (-NH₂), methyl (-CH₃), and aldehyde (-CHO) groups.

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. masterorganicchemistry.com The substituents on 2-Amino-6-methylbenzaldehyde have competing influences:

Amino group (-NH₂): A powerful activating group with a strong +R (resonance) effect, directing incoming electrophiles to the ortho and para positions.

Methyl group (-CH₃): An activating group with a +I (inductive) effect, also directing ortho and para. libretexts.org

Aldehyde group (-CHO): A deactivating group with -R and -I effects, directing incoming electrophiles to the meta position. libretexts.org

| Position | Relation to -NH₂ (o,p-director) | Relation to -CH₃ (o,p-director) | Relation to -CHO (m-director) | Predicted Outcome |

|---|---|---|---|---|

| C3 | - | ortho (activated) | ortho (deactivated) | Unlikely (steric hindrance from C2 and C4 attack preference) |

| C4 | para (strongly activated) | - | meta (favored) | Major Product |

| C5 | meta (disfavored) | para (activated) | ortho (deactivated) | Minor Product (outcompeted by C4) |

Nucleophilic aromatic substitution (SₙAr) is generally not a feasible reaction pathway for 2-Amino-6-methylbenzaldehyde. The canonical SₙAr mechanism requires two key features on the aromatic ring: a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.pub

The structure of 2-Amino-6-methylbenzaldehyde is antithetical to these requirements.

Lack of a Leaving Group: The molecule does not possess a conventional leaving group like a halogen. The hydrogen atoms, methyl group, and amino group are all poor leaving groups.

Presence of Electron-Donating Groups: The amino and methyl groups are electron-donating, which increases the electron density of the aromatic ring. This makes the ring inherently nucleophilic and repels the approach of an external nucleophile, destabilizing the negative charge that would need to form in a potential Meisenheimer complex.

While the aldehyde group is electron-withdrawing, its effect is moderate and insufficient to overcome the powerful electron-donating nature of the amino and methyl groups. Therefore, the ring is considered "electron-rich" and is deactivated towards nucleophilic attack.

Cyclization and Annulation Reactions

The ortho relationship between the amino and aldehyde groups makes 2-Amino-6-methylbenzaldehyde an exceptionally useful precursor for the synthesis of fused heterocyclic systems. This bifunctional arrangement allows for intramolecular cyclizations or intermolecular condensations followed by cyclization to form a new ring fused to the original benzene ring.

The compound is a classic starting material in reactions like the Friedländer annulation, where it is condensed with a ketone containing an α-methylene group to synthesize substituted quinolines. wikipedia.orgnih.govorganic-chemistry.org This highlights the general reactivity pattern where the aldehyde condenses with a nucleophile and the amino group subsequently participates in a ring-closing step.

While the direct synthesis of a fused pyrimidine (B1678525) ring (a quinazoline) is a common application for such precursors, 2-Amino-6-methylbenzaldehyde can also theoretically be utilized in the construction of non-fused pyrimidine derivatives through multi-component reactions. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N unit like urea, guanidine (B92328), or thiourea. bu.edu.eg

A plausible and well-established route to synthesize a pyrimidine derivative from 2-Amino-6-methylbenzaldehyde would be a three-component reaction. This could proceed via an initial Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, catalyzed by a base. banglajol.inforesearchgate.net The resulting activated alkene intermediate, 2-(2-amino-6-methylbenzylidene)malononitrile, could then undergo a cyclocondensation reaction with guanidine. In this step, the amino group from the guanidine would attack one of the nitrile carbons, and the amino group from the benzaldehyde moiety would attack the other, ultimately forming a highly substituted 2,4-diaminopyrimidine (B92962) ring after tautomerization and aromatization. This approach leverages the reactivity of both the aldehyde and amino groups to build a new heterocyclic scaffold.

Synthesis of Oxygen-Containing Heterocycles

Benzoxazoles are another important class of heterocyclic compounds. jocpr.comresearchgate.net Their synthesis typically involves the condensation of a 2-aminophenol (B121084) with an aldehyde. organic-chemistry.orgnih.govrsc.org In this context, 2-Amino-6-methylbenzaldehyde serves as the aldehyde component. The reaction mechanism is initiated by the formation of a Schiff base between the aldehyde group of 2-Amino-6-methylbenzaldehyde and the amino group of the 2-aminophenol. nih.gov This intermediate then undergoes intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon, followed by dehydration (aromatization) to yield the 2-substituted benzoxazole. nih.govrsc.org

A variety of catalysts can be employed to facilitate this reaction, including Brønsted acids, Lewis acids like samarium triflate, and transition metal catalysts. organic-chemistry.org Green chemistry approaches have been developed using recyclable catalysts and aqueous or solvent-free conditions. nih.govrsc.org The resulting product from the reaction with 2-aminophenol would be 2-(2-amino-6-methylphenyl)benzoxazole.

Table 3: Comparison of Catalysts for 2-Phenylbenzoxazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl₃ | Toluene (B28343) | 110 | 24 | 70 |

| 2 | Sm(OTf)₃ | EtOH–H₂O | 50–60 | 2 | 92 |

| 3 | MIL-101(Cr) | Xylene | 120 | 9 | 87 |

| 4 | LAIL@MNP | Solvent-free (sonication) | 70 | 0.5 | 82 |

Chromene (benzopyran) derivatives are prevalent scaffolds in natural products and pharmacologically active molecules. The synthesis of 2H-chromenes can be achieved through various methods, often starting from salicylaldehydes. organic-chemistry.org 2-Amino-6-methylbenzaldehyde can participate in the formation of amino-substituted chromene derivatives through multicomponent reactions.

For instance, a three-component reaction of an aldehyde, malononitrile, and a phenol (such as 2-naphthol) is a common route to 2-amino-4H-chromenes. researchgate.net While salicylaldehyde (B1680747) is the typical starting material for the chromene core itself, 2-Amino-6-methylbenzaldehyde can act as the aldehyde component in reactions with other phenolic compounds like cyclohexane-1,3-dione to form tetrahydrobenzo[b]pyran derivatives. researchgate.net Another strategy is the domino oxa-Michael/aldol reaction of a salicylaldehyde with cinnamaldehyde, which can be catalyzed by organocatalysts like 1,1,3,3-tetramethylguanidine (B143053) to produce 2-phenyl-2H-chromene derivatives. nih.gov

Multicomponent Reaction (MCR) Strategies Involving 2-Amino-6-methylbenzaldehyde

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly efficient tools in organic synthesis. organic-chemistry.org The unique structure of 2-Amino-6-methylbenzaldehyde, possessing both an amine and an aldehyde functionality, makes it an ideal substrate for intramolecular MCRs or as a bifunctional component in intermolecular MCRs.

A prime example is the Ugi four-component condensation (U-4CC), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org In this reaction, 2-Amino-6-methylbenzaldehyde can potentially act as both the aldehyde and the amine component in an intramolecular fashion, or one of the groups can react in an intermolecular Ugi reaction. For example, if the aldehyde group reacts with an external amine, carboxylic acid, and isocyanide, the product would be an α-aminoacyl amide bearing a 2-amino-6-methylphenyl substituent. The reaction is typically exothermic and completed rapidly after the addition of the isocyanide. wikipedia.org

Similarly, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org 2-Amino-6-methylbenzaldehyde can serve as the aldehyde component in this reaction. The reaction is believed to proceed through a cyclic transition state, facilitated by hydrogen bonding, particularly in aprotic solvents. organic-chemistry.org The resulting product would be an α-acyloxy amide with the 2-amino-6-methylphenyl group attached to the α-carbon. These MCRs provide rapid access to complex molecules and are highly valued for creating libraries of compounds for drug discovery. organic-chemistry.orgwikipedia.org

Elucidation of Reaction Mechanisms and Transition State Analysis

A comprehensive understanding of the chemical reactivity of 2-Amino-6-methylbenzaldehyde necessitates a detailed examination of its reaction mechanisms and the associated transition states. However, specific experimental or computational studies elucidating the reaction mechanisms and transition state analyses exclusively for 2-Amino-6-methylbenzaldehyde are not extensively available in the current body of scientific literature. To provide insight into the plausible mechanistic pathways, this section will discuss a well-documented computational study on a closely related analogue, 2-methylbenzaldehyde (B42018). The acid-catalyzed acetalization of 2-methylbenzaldehyde with methanol (B129727) serves as an illustrative model to understand the fundamental steps involved in reactions at the carbonyl group of substituted benzaldehydes. researchgate.net

The proposed mechanism for the acid-catalyzed acetalization of 2-methylbenzaldehyde with methanol proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of 2-methylbenzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the oxygen atoms of the methoxy (B1213986) group, preparing it to be a good leaving group (water).

Elimination of Water: The departure of a water molecule leads to the formation of a resonance-stabilized carbocation.

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

Deprotonation: Finally, deprotonation of the resulting intermediate yields the final product, the acetal, and regenerates the acid catalyst.

The energy profile of this reaction pathway has been computationally determined, providing valuable data on the relative energies of the intermediates. These values offer a quantitative look at the thermodynamics of each step.

| Step | Intermediate/Product | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | 2-Methylbenzaldehyde + Methanol | -425.00 |

| Intermediate 1 | Protonated 2-Methylbenzaldehyde | -241.67 |

| Intermediate 2 | Tetrahedral Intermediate (after first methanol attack) | -244.51 |

| Intermediate 3 | Hemiacetal | -426.67 |

| Intermediate 4 | Protonated Hemiacetal | -244.34 |

| Intermediate 5 | Resonance-Stabilized Carbocation | -195.12 |

| Intermediate 6 | Protonated Acetal | -248.87 |

| Product | 2-Methylbenzaldehyde Dimethyl Acetal | -428.61 |

Note: The energy values are based on ab initio calculations for the acetalization of 2-methylbenzaldehyde and are presented here as a representative example. researchgate.net

While the electronic and steric effects of the amino group in 2-Amino-6-methylbenzaldehyde would undoubtedly influence the energies of the intermediates and transition states, the fundamental mechanistic steps are expected to be analogous to those observed for 2-methylbenzaldehyde. The electron-donating nature of the amino group could potentially stabilize the protonated carbonyl and the carbocation intermediate, thereby affecting the reaction kinetics. Further dedicated computational and experimental studies are necessary to precisely quantify these effects and to fully elucidate the reaction mechanisms and transition state structures specific to 2-Amino-6-methylbenzaldehyde.

Applications As a Synthetic Building Block in Advanced Organic Chemistry

Precursor for Complex Organic Molecules

The presence of reactive amino and aldehyde functionalities in a specific arrangement makes 2-Amino-6-methylbenzaldehyde an ideal precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science.

One of the most significant applications of this compound is in the synthesis of quinazolines. Quinazolines are a class of bicyclic heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. marquette.edudnu.dp.ua The synthesis of quinazolines from 2-aminobenzaldehyde (B1207257) derivatives typically involves a condensation reaction with a suitable nitrogen-containing reagent, such as an amine or an amide, followed by cyclization and oxidation. organic-chemistry.orgnih.govnih.gov For instance, the reaction of 2-Amino-6-methylbenzaldehyde with a primary amine can lead to the formation of a Schiff base, which can then undergo intramolecular cyclization to form a dihydroquinazoline. Subsequent oxidation yields the aromatic quinazoline (B50416) ring system. The methyl group at the 6-position of the starting material would be incorporated into the final quinazoline structure, potentially influencing its biological activity and physical properties.

The general synthetic approach can be summarized in the following table:

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Class |

| 2-Amino-6-methylbenzaldehyde | Primary Amine | Schiff base formation, Intramolecular cyclization, Oxidation | Substituted Quinazolines |

| 2-Amino-6-methylbenzaldehyde | Amide | Condensation, Cyclization | Substituted Quinazolinones |

Furthermore, 2-Amino-6-methylbenzaldehyde can be utilized in multicomponent reactions to construct even more complex heterocyclic systems in a single step, which is a key principle of green chemistry. nih.gov These reactions offer an efficient and atom-economical route to novel bioactive molecules.

Synthesis of Functional Materials Precursors

The unique electronic and structural features of 2-Amino-6-methylbenzaldehyde make it a promising candidate for the synthesis of precursors for functional materials, such as polymers and organic light-emitting diodes (OLEDs).

In the realm of polymer chemistry, benzaldehyde (B42025) derivatives can be immobilized onto polymer backbones to create functional materials with specific properties. For example, the aldehyde group of 2-Amino-6-methylbenzaldehyde can react with amine-terminated polymers to form Schiff base linkages, resulting in polymers with antimicrobial activity. nih.gov The amino group of the benzaldehyde moiety can further be modified to tune the material's properties.

The synthesis of such functionalized polymers can be represented as follows:

| Polymer Backbone | Functionalizing Agent | Reaction Type | Resulting Functionality |

| Amine-terminated Polyacrylonitrile | 2-Amino-6-methylbenzaldehyde | Schiff base formation | Antimicrobial properties |

In the field of organic electronics, molecules with conjugated π-systems and specific donor-acceptor characteristics are essential for the development of OLEDs. researchgate.netrsc.orgjmaterenvironsci.com 2-Amino-6-methylbenzaldehyde, with its electron-donating amino group and electron-withdrawing aldehyde group, possesses the basic electronic framework that can be extended through further chemical modifications to create molecules with desirable photophysical properties for use as emitters or host materials in OLED devices. The synthesis of such materials often involves cross-coupling reactions to build larger conjugated systems.

Ligand Synthesis in Coordination Chemistry

The Schiff base condensation of 2-Amino-6-methylbenzaldehyde with various primary amines provides a straightforward route to a wide range of multidentate ligands. sciencepublishinggroup.comscience.gov These ligands, often containing N and O donor atoms, can coordinate with a variety of metal ions to form stable metal complexes. orientjchem.orgresearchgate.net The resulting coordination compounds have potential applications in catalysis, sensing, and materials science.

The general reaction for the synthesis of Schiff base ligands from 2-Amino-6-methylbenzaldehyde is depicted below:

| Aldehyde | Amine | Product |

| 2-Amino-6-methylbenzaldehyde | R-NH₂ | Schiff base ligand |

The properties of the resulting metal complexes are highly dependent on the nature of the metal ion and the specific structure of the Schiff base ligand. The methyl group at the 6-position can introduce steric hindrance that influences the coordination geometry around the metal center.

A summary of representative metal complexes that can be formed is shown in the table below:

| Ligand derived from 2-Amino-6-methylbenzaldehyde and... | Metal Ion | Potential Coordination Geometry |

| Aniline (B41778) | Co(II), Ni(II), Cu(II) | Tetrahedral or Square Planar |

| Ethylenediamine | Zn(II), Cd(II) | Tetrahedral |

| 2-Aminophenol (B121084) | Fe(III), Mn(II) | Octahedral |

Precursor for Dyes and Pigments

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and important class of colorants. chemrevlett.comnih.govnih.gov The amino group of 2-Amino-6-methylbenzaldehyde can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to produce a highly colored azo dye. isca.meresearchgate.net The specific color of the dye can be tuned by varying the coupling partner.

The general two-step process for the synthesis of azo dyes is as follows:

| Step | Reactants | Intermediate/Product |

| 1. Diazotization | 2-Amino-6-methylbenzaldehyde, NaNO₂, HCl | Diazonium salt |

| 2. Azo Coupling | Diazonium salt, Electron-rich aromatic compound | Azo dye |

Furthermore, 2-Amino-6-methylbenzaldehyde can serve as a precursor for the synthesis of more complex pigments like phthalocyanine (B1677752) analogues. nih.govresearchgate.net Phthalocyanines are large macrocyclic compounds that are used as robust blue and green pigments. The synthesis of unsymmetrical phthalocyanine analogues can be achieved through the statistical condensation of a phthalonitrile (B49051) derivative with other precursors, where a derivative of 2-Amino-6-methylbenzaldehyde could be envisioned to introduce specific functionalities. nih.govmdpi.com

Development of Novel Reagents and Catalysts

The bifunctional nature of 2-Amino-6-methylbenzaldehyde makes it an attractive starting point for the development of novel reagents and catalysts. For instance, it can be converted into chiral ligands for asymmetric catalysis. By reacting the aldehyde with a chiral amine, a chiral Schiff base ligand can be formed. These ligands can then be complexed with transition metals to create catalysts for enantioselective reactions.

Moreover, derivatives of amino acids and peptides have been shown to be effective organocatalysts in a variety of asymmetric transformations. researchgate.netmdpi.com While not a direct application, 2-Amino-6-methylbenzaldehyde could be chemically transformed into more complex molecules that incorporate amino acid or peptide-like functionalities, thereby opening up possibilities for the development of new classes of organocatalysts.

The potential for developing novel catalysts is summarized below:

| Catalyst Type | Synthetic Approach from 2-Amino-6-methylbenzaldehyde | Potential Application |

| Chiral Metal Complex | Reaction with a chiral amine to form a chiral Schiff base ligand, followed by metalation. | Asymmetric synthesis |

| Organocatalyst | Conversion to a derivative with amino acid or peptide-like features. | Enantioselective transformations |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, provide insights into electronic structure, reactivity, and various molecular properties. For a molecule like 2-Amino-6-methylbenzaldehyde, these calculations can elucidate the influence of the amino and methyl substituents on the benzaldehyde (B42025) core.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. Among the most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govsemanticscholar.org

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. semanticscholar.org In molecules with extensive conjugation or electron-donating groups, the HOMO-LUMO gap tends to be smaller. nih.gov For 2-Amino-6-methylbenzaldehyde, the electron-donating amino group (-NH2) and the weakly donating methyl group (-CH3) are expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted benzaldehyde, thereby influencing its reactivity.

| Parameter | Description | Significance in 2-Amino-6-methylbenzaldehyde |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density for the most energetic electrons. | The amino and methyl groups increase electron density on the aromatic ring, raising the HOMO energy level and indicating its potential as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; lowest energy orbital capable of accepting electrons. | The electron-withdrawing aldehyde group influences the LUMO, making this part of the molecule a potential site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A key indicator of chemical reactivity; a smaller gap suggests the molecule is more readily polarizable and chemically reactive. |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. taylorandfrancis.comucsb.edu This theory posits that the most significant contributions to the energy change during the initial stages of a reaction come from these "frontier" orbitals. ucsb.edupearson.com

According to FMO theory:

A molecule acting as a nucleophile will use its HOMO to donate electrons. youtube.comlibretexts.org

A molecule acting as an electrophile will use its LUMO to accept electrons. youtube.comlibretexts.org

The distribution (i.e., the lobes of the orbital) and energy of the HOMO and LUMO in 2-Amino-6-methylbenzaldehyde are therefore predictive of its reactive behavior. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, making these sites susceptible to attack by electrophiles. Conversely, the LUMO is likely concentrated around the electron-deficient carbonyl carbon of the aldehyde group, marking it as the probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions. nih.govnih.gov

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For 2-Amino-6-methylbenzaldehyde, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs. Negative potential would also be associated with the π-system of the aromatic ring, enhanced by the amino group. A region of high positive potential (blue) would likely be found around the hydrogen atom of the aldehyde group and the hydrogens of the amino group. This mapping helps identify which parts of the molecule are likely to interact with other polar molecules or ions. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes, flexibility, and dynamic behavior of a molecule in various environments (e.g., in a solvent or interacting with other molecules). mdpi.comnih.gov

For 2-Amino-6-methylbenzaldehyde, an MD simulation could be employed to:

Explore its conformational landscape by simulating the rotation around single bonds, such as the bond connecting the aldehyde group to the aromatic ring.

Study its interaction and solvation with different solvents, providing insights into its solubility and the arrangement of solvent molecules around it. nih.gov

Simulate its interaction with a biological target, such as an enzyme's active site, to understand potential binding modes and intermolecular forces like hydrogen bonds and van der Waals interactions. mdpi.com

The simulation trajectories provide data on how properties like distance, angles, and dihedral angles change over time, offering a dynamic picture that complements the static information from quantum chemical calculations. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.orgscispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT offers a good balance between accuracy and computational cost, making it a popular choice for studying the properties of medium-sized organic molecules like 2-Amino-6-methylbenzaldehyde. materialsciencejournal.orgreddit.com

Geometry Optimization and Conformational Analysis

A key application of DFT is geometry optimization, where the calculation seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. arxiv.orgresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. scispace.comnih.gov

Conformational analysis involves identifying the different stable spatial arrangements (conformers) of a molecule and determining their relative energies. nih.govresearchgate.net For 2-Amino-6-methylbenzaldehyde, rotation around the C-C bond between the aromatic ring and the aldehyde group, as well as the orientation of the amino and methyl groups, can lead to different conformers. DFT calculations can be used to optimize the geometry of each potential conformer and calculate their relative stabilities. nih.gov This information is crucial for understanding which shapes the molecule is most likely to adopt and how its conformation might influence its reactivity and interactions.

| Computational Method | Application to 2-Amino-6-methylbenzaldehyde | Key Insights |

| DFT Geometry Optimization | Calculation of the most stable 3D arrangement of atoms. | Provides precise bond lengths and angles for the ground state structure. |

| Conformational Analysis | Exploration of different spatial orientations (conformers) by rotating single bonds. | Identifies the most stable conformers and the energy barriers between them, revealing molecular flexibility. |

Vibrational Frequency Analysis

Vibrational frequency analysis is a cornerstone of computational chemistry, providing insights into the molecular vibrations that are experimentally observed in Infrared (IR) and Raman spectroscopy. For 2-Amino-6-methylbenzaldehyde, this analysis would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

The computational output would yield a series of vibrational modes, each with a corresponding frequency and intensity. These calculated frequencies would then be assigned to specific molecular motions, such as:

N-H stretching vibrations of the amino group.

C-H stretching vibrations of the methyl group and the aromatic ring.

C=O stretching of the aldehyde group.

C-N stretching.

Aromatic ring skeletal vibrations.

A data table of predicted vibrational frequencies and their assignments would be generated. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and the approximations inherent in the theoretical model.

Table 1: Hypothetical Vibrational Frequency Analysis Data for 2-Amino-6-methylbenzaldehyde (Note: This table is illustrative as specific experimental or computational data was not found in the searched literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | 3312 | Asymmetric N-H Stretch |

| 2 | 3350 | 3216 | Symmetric N-H Stretch |

| 3 | 2980 | 2861 | Asymmetric C-H Stretch (Methyl) |

| 4 | 2920 | 2803 | Symmetric C-H Stretch (Methyl) |

| 5 | 1690 | 1622 | C=O Stretch (Aldehyde) |

| 6 | 1600 | 1536 | Aromatic C=C Stretch |

| 7 | 1320 | 1267 | C-N Stretch |

Thermochemical Property Prediction

Computational methods are frequently used to predict the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. For 2-Amino-6-methylbenzaldehyde, properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) would be calculated. These calculations are typically performed using high-level ab initio methods or composite methods (e.g., G3, G4, CBS-QB3) for greater accuracy, though DFT methods can also provide reliable estimates. The predicted thermochemical data are valuable for modeling chemical processes and determining equilibrium constants.

Table 2: Hypothetical Predicted Thermochemical Properties of 2-Amino-6-methylbenzaldehyde at 298.15 K (Note: This table is illustrative as specific experimental or computational data was not found in the searched literature.)

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -50.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 120.5 | kJ/mol |

| Entropy (S°) | 350.8 | J/(mol·K) |

Reaction Mechanism Modeling using Computational Methods

Understanding the pathways of chemical reactions involving 2-Amino-6-methylbenzaldehyde can be achieved through reaction mechanism modeling. This involves using computational methods to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. For instance, the mechanism of its condensation reactions or oxidation could be elucidated.

Transition State Characterization

A critical aspect of reaction modeling is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational chemists use various algorithms to locate these TS structures. Once located, the geometry and electronic structure of the transition state for a reaction involving 2-Amino-6-methylbenzaldehyde would provide crucial information about the bond-breaking and bond-forming processes.

Energy Profile Determination

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For a given reaction of 2-Amino-6-methylbenzaldehyde, the energy profile would reveal whether the reaction is kinetically and thermodynamically favorable.

Intermolecular Interaction Analysis

The way 2-Amino-6-methylbenzaldehyde molecules interact with each other in the solid state (crystal packing) is governed by intermolecular forces. Computational analysis can be used to understand these interactions. The presence of an amino group (a hydrogen bond donor and acceptor), a carbonyl group (a hydrogen bond acceptor), and an aromatic ring allows for a variety of interactions, including:

Hydrogen bonding: The amino group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule (N-H···O=C).

π-stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions.

These interactions would be investigated by analyzing the crystal structure of 2-Amino-6-methylbenzaldehyde, if available, or by computationally modeling molecular clusters. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, which are fundamental to the material's macroscopic properties.

Advanced Spectroscopic and Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-amino-6-methylbenzaldehyde derivatives, offering precise information about the chemical environment of protons and carbon atoms.

The ¹H NMR spectra of derivatives, especially Schiff bases formed through the condensation of the aldehyde group, exhibit characteristic signals that confirm their formation. researchgate.net The disappearance of the aldehyde proton signal (CHO), typically found around δ 9.8-10.1 ppm in the starting material, is a key indicator of a successful reaction. rsc.org

In Schiff base derivatives, a new singlet appears in the δ 8.2-9.4 ppm region, which is assigned to the azomethine proton (-CH=N-). rsc.orgnih.gov The exact position of this signal is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

The aromatic protons on the 2-amino-6-methylbenzaldehyde moiety typically appear as multiplets in the δ 6.7–7.5 ppm range. researchgate.net The methyl group (-CH₃) protons characteristically produce a singlet at approximately δ 2.4-2.6 ppm. rsc.org Protons of the amino group (-NH₂) of the parent compound show a broad signal, which is absent in the N-substituted derivatives like Schiff bases. msu.edu

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Schiff Base Derivatives of 2-Amino-6-methylbenzaldehyde in DMSO-d₆

| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

| Azomethine (-CH=N-) | 8.2 – 9.4 | Singlet (s) | Appears upon formation of the Schiff base; position varies with substituent. rsc.orgnih.gov |

| Aromatic (Ar-H) | 6.7 – 7.5 | Multiplet (m) | Protons on the substituted benzene (B151609) rings. researchgate.net |

| Methyl (-CH₃) | 2.4 – 2.6 | Singlet (s) | From the methyl group on the benzaldehyde (B42025) ring. rsc.org |

| Aldehyde (-CHO) | ~9.8 – 10.1 (in parent compound) | Singlet (s) | Signal is absent in the spectrum of the Schiff base derivative. rsc.org |

¹³C NMR spectroscopy provides complementary data for structural confirmation. A crucial observation in the spectra of Schiff base derivatives is the appearance of the azomethine carbon signal (C=N) in the range of δ 159-163 ppm. rsc.org Concurrently, the signal for the aldehyde carbonyl carbon, which appears around δ 191-193 ppm in the parent aldehyde, is absent. rsc.org

The carbon atoms of the aromatic rings resonate in the δ 112–152 ppm region, with their specific shifts influenced by the attached functional groups. rsc.orgrsc.org The methyl carbon signal is typically found further upfield. Additivity rules and substituent chemical shift (SCS) increments can be used to predict the chemical shifts of the carbonyl and aromatic carbons in various substituted benzaldehydes. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment of all proton and carbon signals. These experiments correlate atoms through one-bond (HSQC) or multiple-bond (HMBC) couplings, allowing for the complete mapping of the molecular structure. A detailed analysis using techniques like 2D INADEQUATE can lead to unambiguous assignment of both carbon and proton chemical shifts. researchgate.net

The choice of solvent can significantly influence the chemical shifts of protons in the NMR spectra of 2-amino-6-methylbenzaldehyde derivatives. researchgate.net These solvent-induced shifts arise from specific solute-solvent interactions. cdnsciencepub.com Anisotropic solvents like benzene often cause notable upfield shifts (increased shielding) for protons located near electron-deficient sites of the solute molecule. researchgate.netcdnsciencepub.com This is explained by the formation of a weak molecular complex where the benzene ring aligns with the polar part of the solute. cdnsciencepub.com

In contrast, polar solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) can form hydrogen bonds or have dipole-dipole interactions with the solute, typically leading to downfield shifts (deshielding) of protons involved in these interactions, such as N-H or O-H protons. researchgate.netcdnsciencepub.comthieme-connect.de The magnitude and direction of the shift (upfield or downfield) depend on the specific proton's location within the molecule and its interaction with the solvent. d-nb.info These aromatic-solvent-induced shifts (ASIS) can be a useful tool for resolving structural and stereochemical details. d-nb.info

Table 2: General Solvent Effects on Proton Chemical Shifts of Aromatic Aldehyde Derivatives

| Solvent Type | Typical Effect on Proton Signals | Underlying Interaction |

| Anisotropic (e.g., Benzene-d₆) | Upfield shift (shielding) | π-stacking, formation of a "collisional" complex. researchgate.netcdnsciencepub.com |

| Polar Aprotic (e.g., Acetone-d₆, DMSO-d₆) | Downfield shift (deshielding) | Dipole-dipole interactions, weak H-bonding. cdnsciencepub.comthieme-connect.de |

| Protic (e.g., Methanol-d₄) | Significant downfield shift | Strong hydrogen bonding with exchangeable protons (OH, NH). ucl.ac.uk |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are essential for identifying the functional groups present in derivatives of 2-amino-6-methylbenzaldehyde. In the formation of Schiff bases, the most significant change observed in the IR spectrum is the disappearance of the strong C=O stretching vibration of the aldehyde group, typically seen around 1680 cm⁻¹.

A new, strong absorption band appears in the region of 1590–1630 cm⁻¹, which is characteristic of the C=N (imine or azomethine) stretching vibration. rsc.orgjournals-sathyabama.com The appearance of this band is definitive proof of Schiff base formation. The N-H stretching vibrations of the primary amino group (around 3300-3400 cm⁻¹) of the parent compound are absent in its Schiff base derivatives. journals-sathyabama.com Other characteristic bands include C-H stretches of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic ring.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for 2-Amino-6-methylbenzaldehyde and its Schiff Base Derivatives

| Functional Group | Parent Aldehyde (cm⁻¹) | Schiff Base Derivative (cm⁻¹) | Notes |

| C=O (Aldehyde) | ~1680 | Absent | Disappearance confirms condensation. |

| C=N (Imine) | Absent | 1590 - 1630 | Strong band, characteristic of the Schiff base linkage. rsc.orgjournals-sathyabama.com |

| N-H (Amino) | ~3300-3400 | Absent | Confirms reaction at the amino group for N-substituted derivatives. journals-sathyabama.com |

| C-O (Phenolic) | - | ~1270-1310 | Present in derivatives formed from hydroxyanilines. ekb.eg |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of 2-amino-6-methylbenzaldehyde derivatives. In techniques like Electrospray Ionization (ESI-MS), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For 2-amino-6-methylbenzaldehyde itself, the predicted [M+H]⁺ adduct has a mass-to-charge ratio (m/z) of 136.07. uni.lu

The fragmentation pattern provides valuable structural information. For amine-containing compounds, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a common and dominant fragmentation pathway. libretexts.org The fragmentation of aromatic rings can also lead to characteristic ions. Analysis of the isotopic patterns of the molecular ion peak helps to confirm the presence and number of certain elements, like chlorine or bromine, if they are present in the derivative.

Table 4: Predicted m/z for Common Adducts of 2-Amino-6-methylbenzaldehyde in Mass Spectrometry

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 136.07570 |

| [M+Na]⁺ | 158.05764 |

| [M+K]⁺ | 174.03158 |

| [M-H]⁻ | 134.06114 |

| Data sourced from PubChemLite. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for derivatives of 2-amino-6-methylbenzaldehyde that can be obtained as suitable crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. sphinxsai.com

For many Schiff base derivatives, particularly those derived from hydroxy-substituted anilines, the molecule exists in a keto-enamine tautomeric form rather than a phenol-imine form, a fact that is often confirmed by crystallography. nih.gov The molecular geometry is frequently stabilized by strong intramolecular hydrogen bonds, for example, between an N-H group and a nearby oxygen atom (N—H⋯O). nih.gov Crystal structure analysis also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack in the crystal lattice. sphinxsai.comnih.gov This information is crucial for understanding the supramolecular chemistry of these compounds.

Table 5: Example Crystallographic Data for a Schiff Base Derivative

| Parameter | Example Value | Notes |